molecular formula C20H24FNO3 B10844213 4-Fluorophenyl 1-(4-butoxyphenyl)propylcarbamate

4-Fluorophenyl 1-(4-butoxyphenyl)propylcarbamate

Cat. No.: B10844213
M. Wt: 345.4 g/mol
InChI Key: IEKBPHHXDXKATO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate typically involves the reaction of 4-fluorophenyl isocyanate with 1-(4-butoxyphenyl)propan-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of fatty acid amide hydrolase (FAAH).

    Medicine: Explored for its potential therapeutic effects in treating conditions like pain and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate involves its interaction with specific molecular targets. One of the primary targets is the enzyme fatty acid amide hydrolase (FAAH), where the compound acts as an inhibitor. By inhibiting FAAH, it increases the levels of endocannabinoids, which play a role in pain modulation and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate
  • 4-fluorophenyl 1-(4-methoxyphenyl)propylcarbamate
  • 4-fluorophenyl 1-(4-ethoxyphenyl)propylcarbamate

Uniqueness

4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid-based targets .

Properties

Molecular Formula

C20H24FNO3

Molecular Weight

345.4 g/mol

IUPAC Name

(4-fluorophenyl) N-[1-(4-butoxyphenyl)propyl]carbamate

InChI

InChI=1S/C20H24FNO3/c1-3-5-14-24-17-10-6-15(7-11-17)19(4-2)22-20(23)25-18-12-8-16(21)9-13-18/h6-13,19H,3-5,14H2,1-2H3,(H,22,23)

InChI Key

IEKBPHHXDXKATO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC)NC(=O)OC2=CC=C(C=C2)F

Origin of Product

United States

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